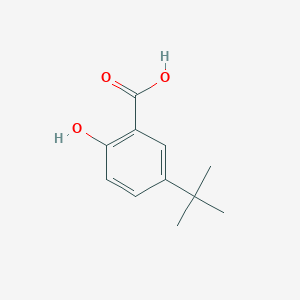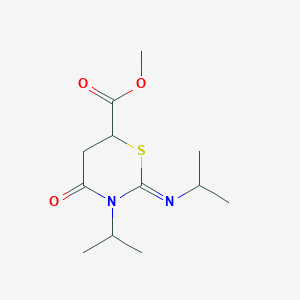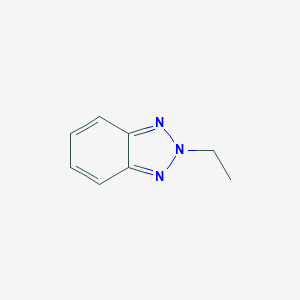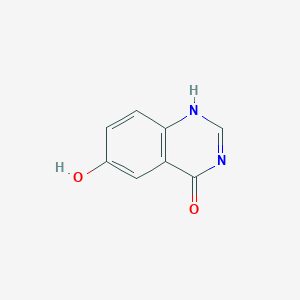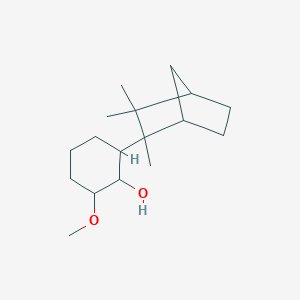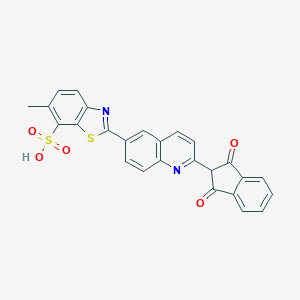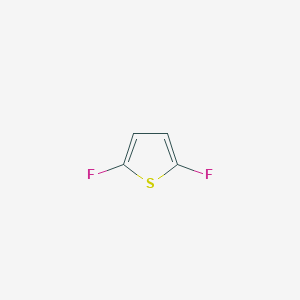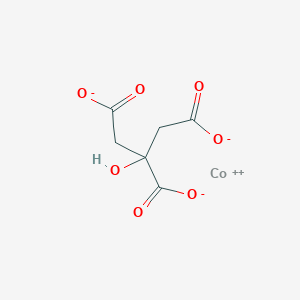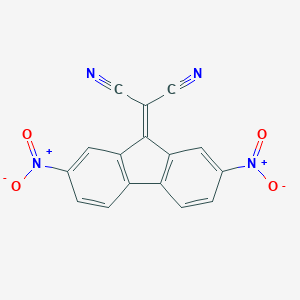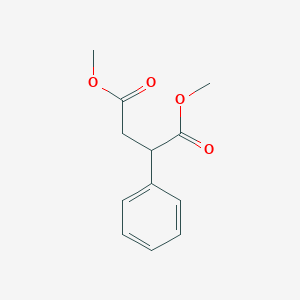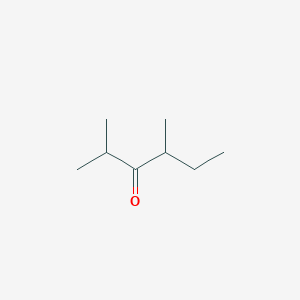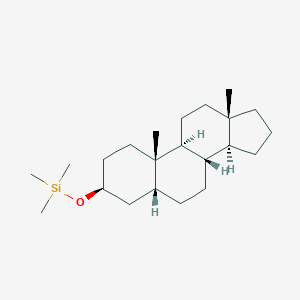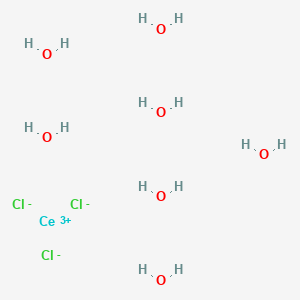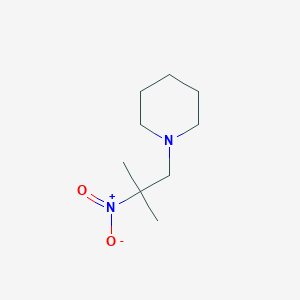
N-(2-Nitroisobutyl)piperidine
Descripción general
Descripción
N-(2-Nitroisobutyl)piperidine, commonly known as NIBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NIBP belongs to the class of piperidine compounds and has a unique chemical structure that makes it an attractive candidate for research in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of NIBP is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. NIBP has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. The compound has also been shown to inhibit the activity of enzymes that are involved in the growth and survival of cancer cells.
Efectos Bioquímicos Y Fisiológicos
NIBP has been shown to have a range of biochemical and physiological effects in the human body. The compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications. NIBP has also been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NIBP has several advantages for use in lab experiments, including its high purity and stability, as well as its relatively low toxicity. However, the compound is also highly reactive and requires careful handling and storage to prevent degradation and contamination. Additionally, the synthesis process for NIBP can be complex and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on NIBP. One area of interest is the development of novel synthetic methods for producing the compound, which could improve its availability and reduce the cost of research. Another area of interest is the investigation of the compound's potential therapeutic applications in the treatment of other diseases and disorders, such as diabetes, cardiovascular disease, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of NIBP and its effects on the human body.
Aplicaciones Científicas De Investigación
NIBP has been extensively studied for its potential therapeutic applications in the treatment of various diseases and disorders. The compound has been shown to exhibit significant activity against cancer cells, particularly in the treatment of breast cancer, prostate cancer, and lung cancer. NIBP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
17697-46-0 |
|---|---|
Nombre del producto |
N-(2-Nitroisobutyl)piperidine |
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
1-(2-methyl-2-nitropropyl)piperidine |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,11(12)13)8-10-6-4-3-5-7-10/h3-8H2,1-2H3 |
Clave InChI |
KWULWMUTIBFSHV-UHFFFAOYSA-N |
SMILES |
CC(C)(CN1CCCCC1)[N+](=O)[O-] |
SMILES canónico |
CC(C)(CN1CCCCC1)[N+](=O)[O-] |
Otros números CAS |
17697-46-0 |
Sinónimos |
1-(2-Methyl-2-nitropropyl)piperidine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

